Cas no 52446-51-2 (2-(4-phenoxyphenyl)ethan-1-ol)

2-(4-Phenoxyphenyl)ethan-1-ol is a versatile aromatic alcohol characterized by its phenoxy-substituted phenyl core and a terminal hydroxyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its bifunctional structure allows for further derivatization, enabling the formation of esters, ethers, or other functionalized derivatives. The phenoxy moiety enhances stability and influences reactivity, making it useful in fine chemical applications. The hydroxyl group provides a reactive handle for coupling or polymerization reactions. High purity grades ensure consistent performance in research and industrial processes. Proper handling is recommended due to potential sensitivity to oxidation.
2-(4-phenoxyphenyl)ethan-1-ol structure
2-(4-phenoxyphenyl)ethan-1-ol structure
Product Name:2-(4-phenoxyphenyl)ethan-1-ol
CAS No:52446-51-2
MF:C14H14O2
MW:214.259764194489
MDL:MFCD06201083
CID:359601
PubChem ID:2760345
Update Time:2025-05-26

2-(4-phenoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanol, 4-phenoxy-
    • 2-(4-phenoxyphenyl)ethanol
    • 4-PHENOXYPHENETHYL ALCOHOL
    • 2-(4-phenoxyphenyl)ethan-1-ol
    • C78277
    • 2-(4-phenoxy-phenyl)-ethanol
    • 4-Phenoxyphenethylalcohol
    • DTXSID20375121
    • 4-Phenoxy-benzeneethanol
    • 4-phenoxyphenethyl alcohol, AldrichCPR
    • EN300-1869565
    • CS-0434690
    • CCA44651
    • SCHEMBL1082295
    • 52446-51-2
    • p-phenoxy-phenylmethylcarbinol
    • 2-[4-(phenoxy)phenyl]ethanol
    • YCSLOQUADRGUFU-UHFFFAOYSA-N
    • MDL: MFCD06201083
    • Inchi: 1S/C14H14O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,15H,10-11H2
    • InChI Key: YCSLOQUADRGUFU-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)CCO

Computed Properties

  • Exact Mass: 214.09942
  • Monoisotopic Mass: 214.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46

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2-(4-phenoxyphenyl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:52446-51-2)2-(4-phenoxyphenyl)ethan-1-ol
Order Number:A1165221
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:24
Price ($):1207.0
Email:sales@amadischem.com

Additional information on 2-(4-phenoxyphenyl)ethan-1-ol

Chemical Profile of 2-(4-phenoxyphenyl)ethan-1-ol (CAS No. 52446-51-2)

2-(4-phenoxyphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 52446-51-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a phenolic ether structure, has garnered attention due to its potential applications in medicinal chemistry and synthetic biology. The presence of a phenoxy group and an ethanol side chain contributes to its unique chemical properties, making it a valuable scaffold for drug discovery initiatives.

The structural framework of 2-(4-phenoxyphenyl)ethan-1-ol consists of a benzene ring substituted with a phenoxy moiety at the para position, linked to an ethyl chain with an alcohol functional group at the terminal carbon. This configuration imparts both lipophilicity and hydrogen bonding capabilities, which are critical factors in determining its pharmacokinetic behavior. Such characteristics make it a promising candidate for further exploration in the development of bioactive molecules.

In recent years, there has been a surge in research focused on phenolic derivatives due to their diverse biological activities. Studies have demonstrated that compounds incorporating phenoxy groups often exhibit inhibitory effects on various enzymes and receptors, making them attractive for therapeutic applications. For instance, derivatives of 2-(4-phenoxyphenyl)ethan-1-ol have been investigated for their potential role in modulating inflammatory pathways and neurotransmitter systems. These findings align with the broader trend in pharmaceutical research toward identifying novel molecules that can interact selectively with biological targets.

The synthesis of 2-(4-phenoxyphenyl)ethan-1-ol typically involves multi-step organic reactions, including etherification and reduction processes. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. The optimization of these synthetic routes is crucial for producing sufficient quantities of the compound for preclinical and clinical studies. Recent advancements in flow chemistry have also shown promise in streamlining the production process, making it more efficient and scalable.

From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding the interactions between 2-(4-phenoxyphenyl)ethan-1-ol and biological targets. Docking studies reveal that this compound can bind effectively to proteins involved in metabolic disorders and neurodegenerative diseases. These insights have guided the design of analogs with improved binding affinities and selectivity. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of promising candidates derived from 2-(4-phenoxyphenyl)ethan-1-ol.

The pharmacological profile of 2-(4-phenoxyphenyl)ethan-1-ol has been explored in various preclinical models. Initial studies suggest that it may possess anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Additionally, its ability to modulate receptor activity has led to investigations into its potential as an antipsychotic or anxiolytic agent. While these findings are preliminary, they underscore the compound's therapeutic relevance and justify further investment into its development.

In conclusion, 2-(4-phenoxyphenyl)ethan-1-ol (CAS No. 52446-51-2) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:52446-51-2)2-(4-phenoxyphenyl)ethan-1-ol
A1165221
Purity:99%
Quantity:1g
Price ($):1207.0
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